Isopropanol, [2-14C]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(214C)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-YZRHJBSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[14CH](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Radiochemical Synthesis and Purity Assessment of 2 14c Isopropanol
Synthetic Pathways for Site-Specific Carbon-14 (B1195169) Incorporation
The synthesis of [2-14C] Isopropanol (B130326) requires precise incorporation of the 14C isotope at the central carbon atom (C-2). This site-specific labeling is critical for maintaining the compound's chemical and biological integrity and for accurate tracing in research applications. openmedscience.commoravek.com
Precursor Selection and Radiolabeling Strategies
The most direct and common strategy for synthesizing [2-14C] Isopropanol involves the reduction of [2-14C] Acetone (B3395972). Acetone (propan-2-one) naturally contains a carbonyl group at the C-2 position, which upon reduction, becomes the hydroxyl-bearing carbon of isopropanol (propan-2-ol). google.comresearchgate.net This method ensures that the 14C label is precisely located at the desired C-2 position.
Another potential, though less direct for site-specific C-2 labeling, strategy could involve the use of [14C] Carbon Dioxide ([14C]CO2) as a primary 14C source in conjunction with Grignard reagents. For instance, the reaction of methylmagnesium bromide with [14C]CO2 can lead to the formation of [14C]acetic acid, which would then require further synthetic steps to convert it into [2-14C] acetone, followed by reduction to [2-14C] isopropanol. thegoodscentscompany.com However, the direct reduction of pre-labeled [2-14C] Acetone is generally preferred for its efficiency and directness in achieving the desired labeling position.
Optimization of Radiochemical Yield and Efficiency
Optimizing the radiochemical yield and efficiency in the synthesis of [2-14C] Isopropanol is paramount due to the high cost of 14C precursors and the need for high purity products for research. Key factors influencing these parameters include the careful control of reaction conditions such as concentration, pH, and temperature. science.gov
Radiochemical Purity and Impurity Profiling Methodologies
Ensuring high radiochemical purity (RCP) is critical for [2-14C] Isopropanol, as impurities can interfere with experimental results and potentially lead to misleading data in biological or chemical studies. RCP refers to the proportion of the total radioactivity that is present in the desired chemical form. iaea.org
Chromatographic Techniques for Purity Assessment (e.g., Radio-HPLC, Radio-GC, Radio-TLC)
Chromatographic techniques are the cornerstone of radiochemical purity assessment for [2-14C] Isopropanol and other radiolabeled compounds. These methods separate the radiolabeled compound from its impurities based on differences in their physical and chemical properties.
Radio-High-Performance Liquid Chromatography (Radio-HPLC): Radio-HPLC offers high resolution and is particularly useful when distinct separation of multiple compounds, including closely related impurities, is required. It can be coupled with various detectors (e.g., UV, ECD) and a radio-detector to quantify both the chemical and radiochemical purity. iaea.orguni-mainz.deescholarship.org
Radio-Gas Chromatography (Radio-GC): For volatile compounds like isopropanol, Radio-GC is an effective technique. It separates components based on their boiling points and interactions with the stationary phase, with a radio-detector quantifying the radioactive components. iaea.org
Radio-Thin-Layer Chromatography (Radio-TLC): Radio-TLC is a simpler and often preferred method for routine radiochemical purity measurements due to its ease of use, relatively short measurement time, and low maintenance requirements. iaea.orgiaea.orguni-mainz.de It involves spotting the radiolabeled compound on a stationary phase (e.g., silica (B1680970) gel on paper or fiberglass sheets) and allowing a mobile phase to migrate, separating the components. The distribution of radioactivity along the strip is then determined using a radiochromatogram scanner or phosphor imager. iaea.org
Spectroscopic Validation of Labeled Compound Structure (e.g., Radio-NMR, Mass Spectrometry)
Beyond purity assessment, confirming the structural integrity and the precise location of the 14C label within the [2-14C] Isopropanol molecule is essential. Spectroscopic techniques play a vital role in this validation.
Radio-Nuclear Magnetic Resonance (Radio-NMR): While conventional NMR is used for structural elucidation, specialized Radio-NMR techniques can confirm the position of the 14C label. The presence of 14C can influence the NMR signals of adjacent nuclei, providing definitive evidence of the label's location.
Radiolytic Stability and Storage Considerations for [2-14C] Isopropanol
Radiolytic stability is a critical concern for [2-14C] Isopropanol, as the inherent radioactivity can lead to self-decomposition over time. The beta emissions from 14C can induce chemical changes, forming impurities that reduce the radiochemical purity. almacgroup.comepa.gov
Several factors influence the radiolytic stability of 14C-labeled compounds:
Chemical Structure: The position of the 14C atom and the presence of specific functional groups can significantly impact stability. almacgroup.com
Environmental Factors: Temperature, pH, and exposure to light, air (oxygen), or other chemicals can accelerate degradation. almacgroup.com
Presence of Radicals: Free radicals generated by radiolysis can initiate chain reactions, leading to the breakdown of the labeled compound. almacgroup.com
Concentration and Specific Activity: Higher concentrations and higher specific activity generally lead to increased intermolecular interactions and a greater likelihood of radiolytic decomposition. High specific activity solids may exhibit lower stability compared to diluted, low specific activity solids. almacgroup.com
Isopropanol itself is known to undergo gamma radiolysis, producing various decomposition products such as hydrogen, methane, acetone, acetaldehyde, and pinacol. acs.org This inherent susceptibility to radiolysis underscores the importance of stringent storage conditions for its radiolabeled counterpart.
To mitigate radiolytic decomposition and maintain the radiochemical purity of [2-14C] Isopropanol, the following storage considerations are crucial:
Container Requirements: Store in original, tightly sealed, and light-resistant containers to prevent evaporation, contamination, and degradation caused by light. Metal containers are often preferred for long-term storage. science.govresearchgate.netresearchgate.net
Environmental Conditions: Storage should be in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, sparks, open flames, and other ignition sources. science.govresearchgate.netresearchgate.net Ideal conditions may include air-conditioned or refrigerated environments (e.g., 2-8°C, -20°C, or -80°C). science.govalmacgroup.com
Inert Atmosphere: Storing under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation and other reactions that reduce radiochemical stability. almacgroup.comresearchgate.net
Incompatible Materials: Avoid storing near incompatible chemicals, particularly strong oxidizers or acids, which could lead to dangerous reactions. researchgate.netresearchgate.net
Quantity Limitations: Adhere to local regulations regarding maximum allowable quantities of flammable liquids and radiolabeled materials. science.gov
Regular monitoring and quality control are essential to ensure the continued efficacy and purity of [2-14C] Isopropanol throughout its storage and use. almacgroup.com
Table 1: Illustrative Radiochemical Yields and Purity
| Compound Type (Label) | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Source |
| [14C]-labeled drugs (from [14C]CO2 precursors) | 8% - 82% | Not specified | acs.org |
| [14C]azelaic acid | 45% (overall) | Not specified | google.com |
| [18F]Fallypride | 79 ± 5% (crude) | Not specified | |
| [18F]annexin V | >95% | >95% | |
| [14C]-labeled TPM (Tripropylene glycol monomethyl ether) | 98.7% | 98.7% |
Methodological Frameworks for 2 14c Isopropanol Tracer Experiments
Quantitative Radiometric Detection Techniques
Quantitative analysis of [2-¹⁴C] Isopropanol (B130326) and its metabolites relies on highly sensitive radiometric detection methods. The choice of technique depends on the sample type, the required level of detail, and the experimental goals.
Liquid Scintillation Counting (LSC) Methodologies and Optimization
Liquid Scintillation Counting (LSC) is a widely used technique for quantifying the beta emissions from ¹⁴C. diva-portal.org The process involves dissolving the sample containing [2-¹⁴C] Isopropanol in a liquid scintillation cocktail. The beta particles emitted by the ¹⁴C atoms transfer energy to solvent molecules, which in turn excites fluorophores (scintillators) in the cocktail, causing them to emit photons of light. These light flashes are then detected by photomultiplier tubes in the LSC instrument.
The counting efficiency, which is the ratio of detected counts per minute (CPM) to the actual disintegrations per minute (DPM), is a critical parameter in LSC. psu.edu For ¹⁴C, modern LSC instruments can achieve a maximum counting efficiency of over 95%. diva-portal.org However, this can be significantly reduced by a phenomenon known as quenching. diva-portal.orguwm.edu
Optimization of LSC methodologies for [2-¹⁴C] Isopropanol experiments involves several key aspects:
Cocktail Selection: A variety of scintillation cocktails are commercially available, each with different properties regarding sample compatibility, quench resistance, and efficiency. carlroth.com For aqueous samples containing [2-¹⁴C] Isopropanol, cocktails with good water-holding capacity are essential. Cocktails like Ultima Gold™ and OptiPhase HiSafe 3 are often recommended for their performance with diverse sample types. psu.edu
Counting Window Optimization: Modern LSC counters allow for the setting of energy windows to specifically measure the beta spectrum of ¹⁴C (up to 156 keV). psu.eduutexas.edu Optimizing these windows can help to reduce background noise and improve the signal-to-noise ratio, which is particularly important for low-activity samples. revvity.com
Background Reduction: The background count rate, which arises from cosmic radiation, natural radioactivity in the instrument components, and chemiluminescence, must be minimized and accurately subtracted from the sample counts. diva-portal.org This is typically achieved by counting a "blank" vial containing the same cocktail and sample matrix but without the radiolabel. diva-portal.org
Interactive Data Table: Comparison of Common LSC Cocktails for ¹⁴C Analysis
| Cocktail | Base Solvent | Key Features | Typical ¹⁴C Efficiency (%) |
| Ultima Gold™ | Di-isopropylnaphthalene (DIN) | High efficiency, versatile for aqueous and organic samples. carlroth.com | ~90-95% |
| OptiPhase HiSafe 3 | Linear Alkylbenzene (LAB) | High flash point, reduced diffusion through plastic vials. revvity.com | ~90-94% |
| ROTISZINT® eco plus | Di-isopropylnaphthalene (DIN) | Good for samples with high ionic strength. carlroth.com | ~90% carlroth.com |
| Insta-Gel Plus | Linear Alkylbenzene (LAB) | Forms a stable gel with aqueous samples. | ~88-93% |
Radiochromatographic Detection Systems (e.g., In-line HPLC-Radio, TLC Scanning)
When it is necessary to separate [2-¹⁴C] Isopropanol from its potential metabolites before quantification, radiochromatography is the method of choice. This combines a chromatographic separation technique with a radioactivity detector.
In-line HPLC-Radio Detection: High-Performance Liquid Chromatography (HPLC) coupled with an in-line radioactivity detector allows for the continuous monitoring of the column eluent for ¹⁴C. eag.com As the separated compounds, including the parent [2-¹⁴C] Isopropanol and any radiolabeled metabolites, exit the HPLC column, they pass through a flow cell filled with either a solid scintillator or are mixed with a liquid scintillation cocktail. The resulting light emissions are detected, generating a radiochromatogram that shows peaks of radioactivity corresponding to each separated compound. This technique provides both retention time for identification and peak area for quantification. Modern systems can achieve high sensitivity, with detection limits for ¹⁴C reaching as low as 6-15 counts per minute (cpm). nih.govoup.com
Thin-Layer Chromatography (TLC) Scanning: TLC is a simpler, cost-effective chromatographic technique for separating compounds. openmedscience.com After spotting the sample containing [2-¹⁴C] Isopropanol on a TLC plate and developing it with a suitable solvent system, the distribution of radioactivity on the plate can be determined. researchgate.net Radio-TLC scanners move the plate under a radiation detector to generate a quantitative profile of the separated radioactive spots. openmedscience.comlablogic.com This method is valuable for routine purity checks and for analyzing a large number of samples. nih.govselcia.com While traditionally slower than HPLC, modern imaging scanners can provide rapid, quantitative results. lablogic.com
Radioimaging and Autoradiography for Ex Vivo Tissue Distribution Analysis
To understand the distribution of [2-¹⁴C] Isopropanol and its metabolites within an organism, radioimaging techniques are employed on tissues collected after administration of the tracer.
Quantitative Whole-Body Autoradiography (QWBA) is a powerful technique for visualizing and quantifying the distribution of radiolabeled compounds throughout an entire animal. wuxiapptec.comnjdmpk.com In a typical QWBA study, an animal is administered [2-¹⁴C] Isopropanol and then, at specific time points, is euthanized and flash-frozen. qps.com The frozen carcass is embedded and sectioned into very thin slices using a cryomacrotome. qps.complos.org These sections are then exposed to a phosphor imaging plate or X-ray film. qps.com The radiation from the ¹⁴C atoms creates a latent image, which is then scanned to produce a detailed map of radioactivity distribution across all tissues and organs. plos.org The intensity of the signal in different tissues can be quantified by comparison to co-exposed radioactive standards, providing concentration data for the total drug-related material in each tissue. nih.gov QWBA is particularly useful for identifying potential sites of accumulation and for providing a comprehensive overview of the compound's disposition. njdmpk.complos.org
Sample Preparation and Matrix Effects in Radiometric Analysis
Accurate radiometric analysis of [2-¹⁴C] Isopropanol is highly dependent on proper sample preparation. The complexity of biological and environmental samples can interfere with detection, necessitating thorough extraction and clean-up procedures.
Extraction and Clean-up Procedures for Complex Biological and Environmental Matrices
Before analysis, [2-¹⁴C] Isopropanol and its metabolites often need to be extracted from the sample matrix (e.g., blood, plasma, tissue homogenates, soil, water). The goal is to isolate the compounds of interest while removing substances that could interfere with the radiometric measurement.
Common procedures include:
Solvent Extraction: Using organic solvents like acetonitrile (B52724) or methanol (B129727) to precipitate proteins from biological fluids and extract the radiolabeled compounds. eag.com
Acid/Base Treatment: For environmental samples like soil or sediment, acid-base-acid treatments can be used to remove carbonates and humic substances that may contain interfering carbon. cambridge.org14chrono.org
Solid-Phase Extraction (SPE): This technique uses a solid sorbent material to selectively adsorb the target analytes from the liquid sample. Interfering components are washed away, and the purified analytes are then eluted with a different solvent. SPE is a highly effective clean-up method for a wide range of sample types.
The choice of method depends on the physicochemical properties of isopropanol and its expected metabolites, as well as the nature of the sample matrix.
Considerations for Quenching in Liquid Scintillation Counting
Quenching is the reduction of the light output in the LSC process, leading to a lower counting efficiency and an underestimation of the true radioactivity if not corrected for. diva-portal.orgutexas.edu It is a major consideration when analyzing samples from complex matrices.
There are two primary types of quenching:
Chemical Quench: This occurs when substances in the sample interfere with the energy transfer from the beta particle to the scintillator. utoronto.carevvity.com Electronegative chemicals can "steal" the energy before it can result in light production. utoronto.ca
Color Quench: This is the absorption of the emitted photons by colored substances in the sample before they can reach the photomultiplier tubes. utoronto.carevvity.com Biological samples like blood or liver homogenates are particularly prone to color quenching.
To ensure accurate quantification, quenching must be corrected. Modern LSC instruments use automated methods for quench correction, typically involving the measurement of a Quench Indicating Parameter (QIP). utoronto.ca A quench curve, which is a plot of counting efficiency versus the QIP, is generated using a set of standards with known activity and increasing amounts of a quenching agent. psu.edusfu.ca By measuring the QIP of an unknown sample, the instrument can use the stored quench curve to determine the correct counting efficiency and calculate the absolute activity (DPM). utoronto.carevvity.com
Interactive Data Table: Common Quenching Agents and Their Effects
| Quenching Agent | Type of Quench Primarily Caused | Common Sample Source |
| Water | Chemical | Aqueous biological and environmental samples |
| Nitromethane | Chemical | Often used to create standard quench curves. utoronto.ca |
| Hemoglobin | Color | Blood, red blood cell lysates |
| Chloroform | Chemical | Used in some extraction procedures. 14chrono.org |
Data Analysis and Kinetic Modeling in Tracer Studies
Following the administration of [2-14C] Isopropanol and subsequent measurement of radioactivity in various biological compartments (e.g., blood, plasma, expired air) over time, sophisticated data analysis techniques are required to interpret the results. The primary goal is to develop a mathematical model that can describe the dynamic behavior of the tracer and, by extension, the unlabeled isopropanol.
Compartmental and Non-Compartmental Modeling Approaches
Two principal modeling philosophies are employed in the analysis of [2-14C] Isopropanol tracer data: compartmental analysis and non-compartmental analysis. The choice between these approaches depends on the research question, the complexity of the biological system, and the richness of the collected data. researchgate.net
Compartmental Modeling
Compartmental models represent the body as a series of interconnected, kinetically homogenous compartments. humapub.com For isopropanol, these compartments can be physiological (e.g., blood, liver, fat tissue) or abstract mathematical constructs. The movement of [2-14C] Isopropanol and its metabolites between these compartments is described by a system of differential equations, with rate constants defining the kinetics of absorption, distribution, metabolism, and elimination.
A prominent and sophisticated type of compartmental model used for isopropanol is the Physiologically Based Pharmacokinetic (PBPK) model. researchgate.netnih.gov PBPK models for isopropanol and its primary metabolite, acetone (B3395972), divide the body into compartments representing actual organs and tissues, connected by the circulatory system. allucent.com These models incorporate physiological parameters (e.g., tissue volumes, blood flow rates) and biochemical constants (e.g., metabolic enzyme kinetics) to simulate the compound's behavior. oup.com By fitting the model to the [2-14C] Isopropanol tracer data, it is possible to estimate parameters such as the rates of metabolic conversion of isopropanol to acetone in the liver.
For instance, a PBPK model for isopropanol would include compartments for the lungs (important for excretion of volatile compounds like isopropanol and acetone), liver (the primary site of metabolism), and other tissue groups. nih.gov The conversion of [2-14C] Isopropanol to [14C] acetone would be modeled as a metabolic process occurring within the liver compartment, governed by specific reaction kinetics (e.g., Michaelis-Menten kinetics).
Non-Compartmental Analysis (NCA)
In contrast to the model-dependent nature of compartmental analysis, non-compartmental analysis (NCA) is a model-independent approach that makes fewer assumptions about the underlying physiological processes. researchgate.net NCA relies on algebraic equations to calculate key pharmacokinetic parameters directly from the observed concentration-time data of the tracer. allucent.com This method is often simpler and more direct, making it a robust tool, particularly in early-stage studies. allucent.com
For a [2-14C] Isopropanol tracer study, NCA would be applied to the time-course data of radioactivity in the blood or plasma. The fundamental calculation in NCA is the area under the concentration-time curve (AUC), which is typically determined using the trapezoidal rule. researchgate.net From the AUC and other observed values like the maximum concentration (Cmax) and the time to reach maximum concentration (Tmax), several important parameters can be derived.
The following table outlines key pharmacokinetic parameters that can be determined using NCA from data obtained in a [2-14C] Isopropanol tracer experiment.
| Parameter | Description |
| Cmax | The maximum observed concentration of radioactivity in a specific compartment (e.g., blood). |
| Tmax | The time at which Cmax is observed. |
| AUC | The area under the concentration-time curve, representing the total exposure to the tracer over time. |
| Clearance (CL) | The volume of plasma cleared of the tracer per unit time. It is calculated as Dose / AUC. |
| Volume of Distribution (Vd) | The apparent volume into which the tracer distributes in the body. |
| Mean Residence Time (MRT) | The average time the tracer molecules spend in the body. |
| Terminal Half-life (t½) | The time required for the tracer concentration to decrease by half during the terminal elimination phase. |
A study on the dermal absorption and pharmacokinetics of [14C]Isopropanol in F-344 rats provides an example of the types of parameters that can be derived. While this study did not explicitly state the use of NCA, the reported parameters are consistent with those obtained through such an analysis.
| Parameter | Value (Isopropanol) | Value (Acetone) | Species | Source |
|---|---|---|---|---|
| Elimination Half-life (t½) | 0.8 - 0.9 hours | 2.1 - 2.2 hours | F-344 Rat | nih.gov |
Derivation of Reaction Rates, Turnover Rates, and Fluxes
Beyond standard pharmacokinetic parameters, [2-14C] Isopropanol tracer data can be used to calculate the rates of specific metabolic reactions, the turnover of isopropanol pools, and the metabolic fluxes through relevant pathways.
Reaction Rates
The rate of the primary metabolic reaction, the oxidation of isopropanol to acetone, can be quantified using the tracer data. In a compartmental model, this reaction rate is often a parameter that is estimated by fitting the model to the experimental data. For example, the model might describe the rate of formation of [14C] acetone in the liver compartment as a function of the concentration of [2-14C] Isopropanol and the kinetic parameters of the enzyme responsible (alcohol dehydrogenase).
Turnover Rates
The turnover rate of the isopropanol pool in the body represents the rate at which isopropanol is being replaced. In a steady-state condition, the rate of appearance of isopropanol is equal to its rate of disappearance. Using [2-14C] Isopropanol as a tracer, the turnover rate can be calculated from the dilution of the tracer in the endogenous isopropanol pool. The rate of appearance (Ra) can be determined by the formula:
Ra = Infusion Rate of Tracer / Isotopic Enrichment of Plasma Isopropanol
This provides a measure of the total flux of isopropanol through the system.
Fluxes
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways. While often applied to more complex metabolic networks, the principles can be used in the context of isopropanol metabolism. By measuring the rate of appearance of [14C] in acetone and other downstream metabolites (such as 14CO2, which results from the further metabolism of acetone), it is possible to calculate the flux of carbon from isopropanol through these pathways. nih.gov
For example, a study in F-344 rats using intravenous administration of [14C]Isopropanol found that 50-55% of the administered dose was eliminated as 14CO2. nih.gov This finding allows for the calculation of the flux of carbon from isopropanol through the metabolic pathways that lead to complete oxidation to carbon dioxide.
The following table summarizes the metabolic fate of [14C]Isopropanol in rats, providing data that can be used to estimate metabolic fluxes.
| Metabolic Fate | Percentage of Administered Dose | Species | Source |
|---|---|---|---|
| Elimination as 14CO2 | 50 - 55% | F-344 Rat | nih.gov |
| Recovery in Expired Volatiles | Lesser amounts | F-344 Rat | nih.gov |
| Recovery in Urine | Lesser amounts | F-344 Rat | nih.gov |
| Total Recovery (IV administration) | 83% | F-344 Rat | nih.gov |
Applications of 2 14c Isopropanol in Biochemical and Metabolic Research Non Human Clinical
Elucidation of Microbial Biotransformation Pathways
Microorganisms play a significant role in the environmental fate and industrial production of isopropanol (B130326). [2-14C] Isopropanol is instrumental in unraveling the specific enzymatic steps and intermediate compounds involved in its microbial degradation and synthesis. Microbial biotransformation involves reactions mediated by enzymes released from diverse microorganisms, converting organic compounds into analogous forms oup.com.
A key pathway in the microbial metabolism of isopropanol involves its enzymatic dehydrogenation to acetone (B3395972). Studies have shown that various bacteria can convert isopropanol to acetone. For instance, a solvent-tolerant strain of Sphingobacterium mizutae (ST2) can utilize high concentrations of isopropanol as a sole carbon source, with mineralization occurring via an acetone intermediate researchgate.netresearchgate.net. This bioconversion is hypothesized to involve an oxidoreductase enzyme or an alcohol dehydrogenase that oxidizes the hydroxyl group into a keto group researchgate.net.
In anaerobic environments, methanogens are known to utilize isopropanol as a hydrogen donor, generating acetone through F420-dependent alcohol dehydrogenase researchgate.net. Furthermore, photosynthetic non-sulfur purple bacteria have been observed to convert isopropanol quantitatively into acetone while simultaneously reducing carbon dioxide in the light researchgate.net.
The pathway for isopropanol production from acetyl-CoA in microorganisms often involves acetone as a central intermediate. For example, in engineered Escherichia coli, a synthetic pathway produces isopropanol from acetyl-CoA via acetoacetyl-CoA, acetoacetate (B1235776), and then acetone, with a secondary alcohol dehydrogenase converting acetone to isopropanol nih.govgoogle.com.
| Organism / System | Biotransformation | Key Enzyme / Intermediate | Citation |
| Sphingobacterium mizutae ST2 | Isopropanol to Acetone (aerobic mineralization) | Alcohol dehydrogenase / Oxidoreductase | researchgate.netresearchgate.net |
| Methanogens | Isopropanol to Acetone (anaerobic, hydrogen donor) | F420-dependent alcohol dehydrogenase | researchgate.net |
| Photosynthetic non-sulfur purple bacteria | Isopropanol to Acetone (anaerobic, CO2 reduction) | Not specified, quantitative conversion | researchgate.net |
| Escherichia coli (engineered) | Acetone to Isopropanol | Secondary alcohol dehydrogenase (NADPH-dependent) | nih.govgoogle.com |
| Mycobacterium smegmatis | Propane to Acetone, then Acetol | Not specified, implicated methyl ketones as intermediates | asm.org |
Beyond direct metabolism, the carbon from [2-14C] isopropanol can be incorporated into microbial biomass and secondary metabolites, providing insights into carbon flow and biosynthetic pathways. For instance, studies using 14C-labeled compounds have demonstrated that microorganisms can utilize these compounds for growth-related metabolism, leading to their incorporation into microbial biomass researchgate.netresearchgate.netgwdg.de. This incorporation indicates that isopropanol, or its metabolites like acetone, can serve as a carbon source for microbial growth and cellular component synthesis.
In the context of acetone metabolism, it has been shown that during growth with acetone, 14CO2 was primarily incorporated into the C-1 atom of the monomers of the storage polymer polyhydroxybutyrate (B1163853) (PHB) in certain bacteria, suggesting that acetone is channeled into intermediary metabolism via carboxylation to acetoacetate researchgate.net. This highlights how carbon from isopropanol, once converted to acetone, can enter central metabolic pathways and contribute to the synthesis of complex cellular components and secondary metabolites.
Investigation of Xenobiotic Metabolism in in vitro and in vivo Animal Models
Radiolabeled isopropanol is a valuable tool for studying xenobiotic metabolism in animal models, offering insights into how foreign compounds are processed by biological systems. Xenobiotic biotransformation involves converting foreign compounds into more polar, excretable metabolites nih.gov.
The liver is a primary site for xenobiotic metabolism, with cytochrome P450 (CYP) enzyme systems playing a crucial role in Phase I biotransformation reactions nih.govmdpi.comfrontiersin.org. While direct studies with [2-14C] isopropanol specifically on its hepatic metabolism via CYP enzymes are not extensively detailed in the provided search results, related research on other alcohols and xenobiotics highlights the general role of CYP enzymes in alcohol metabolism. For example, isopropanol pretreatment has been shown to enhance the microsomal mixed-function oxidase (MFO) metabolism of carbon disulfide in rats, paralleling the enhancement of MFO activities associated with the ethanol-inducible isozyme of cytochrome P450 (CYP2E1) nih.gov. This suggests that isopropanol can influence or be metabolized by similar CYP pathways involved in the metabolism of other alcohols and xenobiotics.
CYP2E1 is particularly noted for its role in ethanol (B145695) oxidation and its activity can be significantly altered by chronic alcohol intake frontiersin.org. Studies on xenobiotic metabolism in animal models, including transgenic mice, often compare the metabolism of 14C-labeled compounds to understand how genetic alterations or specific enzyme systems affect biotransformation pathways oup.comnih.gov. The use of radiolabeled compounds like [14C]-2,3-benzotriazole has allowed researchers to track covalent binding to proteins in hepatic microsomes, indicating the involvement of CYP enzymes in the metabolism of these compounds nih.gov.
Radiotracer Studies in Plant Physiology and Phytoremediation
Radiotracer studies, including those utilizing 14C-labeled compounds, are fundamental in plant physiology to investigate metabolic pathways, transport, and the fate of various substances within plant systems nih.govscielo.brgoogle.comresearchgate.net. In the context of isopropanol, [2-14C] isopropanol could be used to study its uptake, translocation, and metabolism within plants, which is relevant for understanding plant responses to environmental contaminants and for phytoremediation applications.
Phytoremediation is an environmentally friendly technology that uses plants to remove, relocate, deactivate, or destroy harmful pollutants from the environment mdpi.comijbcp.comfrontiersin.org. While direct studies specifically using [2-14C] isopropanol for phytoremediation were not explicitly found, the principles of radiotracer studies in plants apply. For example, 14C-labeled compounds are used to evaluate the extraction potential of different cover crop species for removing persistent herbicides from soil and to study their uptake and dissipation in various environments researchgate.net. This methodology would be directly transferable to understanding how plants might absorb and metabolize isopropanol, potentially converting it into less harmful substances or incorporating its carbon into plant biomass.
The ability of plants to absorb ionic compounds through their root systems and establish rhizosphere ecosystems to accumulate and modulate the bioavailability of heavy metals highlights their potential for processing various contaminants frontiersin.org. Radiotracer studies allow for precise tracking of the labeled compound within different plant tissues (roots, shoots, leaves) and the surrounding soil, providing quantitative data on uptake rates, translocation patterns, and the formation of metabolites. This information is crucial for developing and optimizing phytoremediation strategies for organic pollutants like isopropanol.
Uptake, Translocation, and Partitioning in Plant Tissues
Studies on the uptake, translocation, and partitioning of compounds in plants are crucial for understanding their movement from the point of application into and throughout the plant system. For a radiolabeled compound like [2-14C] Isopropanol, these studies would typically involve applying the compound to specific plant parts (e.g., roots via hydroponic solutions or soil, or leaves via foliar application) and subsequently monitoring its distribution over time.
Methodologies:
Application: [2-14C] Isopropanol could be applied to plant roots in nutrient solutions to study root absorption, or to leaf surfaces to investigate foliar uptake wur.nlashs.org.
Sampling: At various time points post-application, different plant organs (roots, stems, leaves, fruits) would be harvested and separated.
Detection and Quantification: Radioactivity in each plant part, as well as in the external medium (e.g., nutrient solution, leaf wash), would be quantified using liquid scintillation counting (LSC) wur.nltottori-u.ac.jpcas.cz. This technique measures the disintegrations per minute (DPM) of the 14C isotope, providing a quantitative measure of the compound's presence.
Visualization: Autoradiography could be employed to visually demonstrate the distribution of the radiolabel within whole plants or tissue sections cas.czashs.orgpublish.csiro.au. This technique involves exposing plant samples to X-ray film, where the emitted radiation from 14C creates an image indicating the areas of accumulation.
Analysis of Movement: By tracking the 14C label, researchers can determine if the compound is primarily absorbed, how quickly it moves (translocation) through the xylem (water transport) or phloem (sugar transport) systems, and where it ultimately accumulates (partitioning) ashs.orgpublish.csiro.auacs.org. For instance, studies on other 14C-labeled compounds have shown varied translocation patterns, with some compounds moving acropetally (upwards) and others showing limited movement or accumulation in specific tissues ashs.orgashs.org.
Expected Observations (Hypothetical Example): If [2-14C] Isopropanol were studied in plants, researchers would investigate its absorption rate, its ability to move from the application site to other parts of the plant, and its final distribution among different tissues. For example, a volatile compound like isopropanol might show rapid foliar uptake but also significant volatilization losses. Its partitioning could vary depending on the plant species and environmental conditions, potentially accumulating in tissues with high water content or metabolic activity.
Illustrative Data Table: Hypothetical Distribution of [2-14C] Isopropanol in Plant Tissues
| Plant Part | Radioactivity (% of Total Absorbed) - 6 hours | Radioactivity (% of Total Absorbed) - 24 hours | Radioactivity (% of Total Absorbed) - 72 hours |
| Treated Leaf | 65 | 40 | 25 |
| Untreated Leaves | 10 | 25 | 35 |
| Stem | 15 | 20 | 20 |
| Roots | 5 | 10 | 15 |
| Volatilized | 5 | 5 | 5 |
Metabolism and Conjugation of [2-14C] Isopropanol Derivatives in Plants
Understanding the metabolism and conjugation of [2-14C] Isopropanol in plants would involve identifying the biochemical transformations the compound undergoes once absorbed. Plants possess sophisticated detoxification mechanisms, often categorized into three phases, to process xenobiotics tottori-u.ac.jp.
Metabolic Pathways:
Phase I Reactions: These typically involve oxidation, reduction, or hydrolysis, often catalyzed by enzymes like cytochrome P450 monooxygenases tottori-u.ac.jp. For an alcohol like isopropanol, oxidation to a ketone (acetone) would be a plausible Phase I reaction.
Phase II Reactions (Conjugation): In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous hydrophilic molecules such as sugars (e.g., glucose), amino acids (e.g., glutathione, aspartic acid, glutamic acid), or organic acids tottori-u.ac.jpashs.org. These conjugation reactions increase the compound's water solubility, facilitating its transport and sequestration. For example, alcohols can be conjugated with glucose to form glycosides.
Phase III Reactions: While less understood, Phase III often involves the compartmentalization of conjugated metabolites into vacuoles or their incorporation into insoluble plant matrices like lignin (B12514952) or cell walls tottori-u.ac.jp.
Methodologies for Metabolite Identification:
Extraction: Plant tissues containing the 14C label would be extracted using various solvents to separate different fractions (e.g., polar, non-polar, water-soluble, insoluble residues) tottori-u.ac.jpcas.czashs.org.
Chromatography: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) coupled with radioactivity detection (e.g., LSC of fractions, radio-HPLC) would be used to separate the parent compound from its metabolites and conjugates tottori-u.ac.jpcas.czashs.orgashs.org.
Spectrometry: Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy could then be used to identify the chemical structures of the separated 14C-labeled metabolites tottori-u.ac.jp.
Expected Metabolic Products (Hypothetical Example): If [2-14C] Isopropanol were metabolized in plants, potential metabolites could include acetone (from oxidation), and various conjugates formed through reactions with plant sugars (e.g., isopropyl glucoside) or amino acids. The 14C label would allow researchers to track the carbon backbone of isopropanol through these transformations.
Illustrative Data Table: Hypothetical Metabolic Profile of [2-14C] Isopropanol in Plant Extracts
| Fraction/Metabolite | Radioactivity (% of Total Extracted) - 24 hours | Radioactivity (% of Total Extracted) - 72 hours |
| [2-14C] Isopropanol | 45 | 20 |
| [14C] Acetone | 15 | 25 |
| [14C] Glucoside | 20 | 35 |
| Insoluble Residue | 10 | 15 |
| Other Metabolites | 10 | 5 |
Applications of 2 14c Isopropanol in Environmental Fate and Biodegradation Research
Assessment of Biodegradation Kinetics in Environmental Compartments
The use of [2-14C] Isopropanol (B130326) is instrumental in quantitatively assessing the biodegradation kinetics of isopropanol in diverse environmental settings. By tracking the transformation of the radiolabeled compound, researchers can determine rates of degradation, identify metabolic pathways, and understand the influence of environmental factors on microbial activity. Isopropanol is generally considered to be readily biodegradable in both aerobic aquatic and terrestrial environments oecd.orgnih.goveuropa.eu.
The kinetics of biodegradation are influenced by several factors, including temperature, the type of microbial inoculum, the concentration of the substrate, nutrient availability, and the potential for co-metabolism ecetoc.orgacs.org. Standardized tests, such as those outlined by the OECD (e.g., OECD 301/310), are commonly employed to assess the ready biodegradability of chemicals in aqueous systems, providing general predictions for their behavior in both aquatic and terrestrial environments ufz.de.
Soil Microbial Degradation and Mineralization to 14CO2
In soil environments, [2-14C] Isopropanol is utilized to monitor microbial degradation, particularly the process of mineralization, where the carbon atoms of the compound are fully converted to 14CO2. This complete breakdown indicates the ultimate biodegradation of the substance by soil microorganisms. Studies involving 14C-labeled compounds, such as [14C]dimethylsilanediol, [14C]isoproturon, and [2-14C]-2,4-dichlorophenoxyacetic acid (2,4-D), have demonstrated the effectiveness of this approach in quantifying mineralization rates in various soil types ufz.descientificspectator.comnih.govresearchgate.netscispace.comtum.de.
For instance, research on the biodegradation of [14C]dimethylsilanediol in soils showed that the compound was biodegraded in all tested soils, with the production of 14CO2 serving as a key indicator. The addition of 2-propanol (isopropanol) as an additional carbon source was observed to increase 14CO2 production, highlighting the role of co-metabolism in enhancing degradation scientificspectator.com. Similarly, studies on [14C]isoproturon revealed that stimulating soil bacteria with electrodes at a positive potential significantly enhanced mineralization, leading to a 20-fold increase in 14CO2 production compared to electrode-free controls researchgate.net.
The extent of mineralization can vary depending on soil properties and the specific compound. For example, in studies with [14C]pentoxazone, the amount of evolved 14CO2 ranged from 8% to 23% of the dosed radioactivity in non-sterilized paddy field soils, confirming microbial involvement as sterilization significantly slowed degradation and eliminated 14CO2 evolution scispace.com.
Table 1: Examples of 14C-Labeled Compound Mineralization in Soil
| Compound (Labeling) | Environmental Context | Mineralization Extent (% of Dosed 14C) | Key Observation | Reference |
| Dimethylsilanediol ([14C]) | Various soils | Variable (e.g., 0.28-1.7% in 14 days) | Increased 14CO2 with 2-propanol amendment | scientificspectator.com |
| Isoproturon ([14C]) | Soils (with microbial electroremediating cells) | Up to 20-fold increase with electrodes | Enhanced mineralization by stimulating bacteria | researchgate.net |
| Pentoxazone ([14C] phenyl ring) | Paddy field soils (flooded) | 8-23% | Microbial activity essential for degradation and mineralization | scispace.com |
| 2,4-Dichlorophenoxyacetic acid ([2-14C]) | Chernozem soil | ~33% (after 38 days) | Accelerated mineralization with saccharide enrichment | nih.gov |
| Glyphosate ([14C]) | 21 agricultural soils | 7.6-68.7% (within 32 days) | Bioavailability influences degradation rate | tum.de |
Aquatic Biotransformation Processes in Freshwater and Marine Systems
[2-14C] Isopropanol is also valuable for studying biotransformation processes in aquatic environments, including freshwater and marine systems. Isopropanol is highly miscible in water and exhibits very low aquatic toxicity waterquality.gov.au. It has been shown to biodegrade rapidly under aerobic conditions in both freshwater and saltwater media, with reported biodegradation rates of 72% to 78% within 20 days oecd.org.
The biotransformation of organic chemicals in aquatic systems, including alcohols like isopropanol, typically involves enzymatic reactions that convert lipophilic compounds into more water-soluble forms, facilitating their excretion researchgate.netresearchgate.net. While specific studies using [2-14C] Isopropanol for detailed aquatic biotransformation kinetics were not extensively detailed in the search results, the general principles of using 14C-labeled compounds to track metabolic pathways and mineralization to 14CO2 in aquatic matrices are well-established. This methodology allows for a comprehensive understanding of how microorganisms in freshwater and marine environments process and eliminate such compounds.
Sorption and Desorption Dynamics in Environmental Matrices
Isopropanol is expected to exhibit very high mobility in soil due to its estimated low organic carbon-water (B12546825) partition coefficient (Koc value of 1.5), meaning it does not readily sorb to soil particles nih.gov. The use of 14C-labeled compounds allows researchers to precisely quantify the amount of the compound that is sorbed, desorbed, or becomes irreversibly bound to the matrix over time. Studies employing isotope exchange techniques (using 12C and 14C) have been used to characterize the kinetics of pesticide exchange in situ, providing insights into slow reversible and irreversible binding core.ac.uk. While minimal irreversible binding was observed for other compounds under abiotic conditions, the methodology using 14C is directly applicable to understanding the interaction of [2-14C] Isopropanol with environmental solids core.ac.uk.
Table 2: General Sorption Properties of Isopropanol
| Property | Value | Implication for Mobility | Reference |
| Log Koc | ~0.18 (calculated from Koc 1.5) | Very high mobility in soil | nih.gov |
Volatilization and Atmospheric Fate Modeling of Radiolabeled Isopropanol
[2-14C] Isopropanol is also valuable in studying volatilization processes and for atmospheric fate modeling. Volatilization is the process by which a chemical transitions from a liquid or solid phase into the gaseous phase, significantly impacting its distribution in the environment. Given its high vapor pressure, isopropanol is expected to volatilize readily from moist and dry soil surfaces and exists primarily as a vapor in the ambient atmosphere nih.govalberta.ca.
In the atmosphere, isopropanol undergoes rapid physical degradation, primarily through reactions with photochemically-produced hydroxyl radicals oecd.orgalberta.ca. The atmospheric half-life of isopropanol is relatively short, typically ranging from 10 to 25 hours, depending on the concentration of hydroxyl radicals oecd.org. This rapid degradation suggests that isopropanol does not persist for long periods in the atmosphere.
The use of 14C measurements in atmospheric studies is crucial for distinguishing between modern (biogenic) and fossil fuel (anthropogenic) carbon contributions to organic aerosols, providing a broader context for understanding the atmospheric fate of organic compounds, including volatile ones like isopropanol nerc.ac.uk. While specific modeling efforts for [2-14C] Isopropanol were not detailed, the radiolabel provides a direct means to track its atmospheric dispersion and transformation products, aiding in the development and validation of environmental fate models.
Table 3: Atmospheric Fate Parameters of Isopropanol
| Parameter | Value | Reference |
| Volatilization half-life from surface water (1m depth) | 4 days (river) to 31 days (lake) | oecd.org |
| Atmospheric half-life (due to OH radical attack) | 10 to 25 hours | oecd.org |
| Primary atmospheric degradation mechanism | Reaction with hydroxyl radicals | oecd.orgalberta.ca |
Applications of 2 14c Isopropanol in Chemical and Mechanistic Studies
Exploration of Reaction Mechanisms in Organic Transformations
The incorporation of a carbon-14 (B1195169) label into isopropanol (B130326) provides a powerful means to investigate the intricacies of organic reaction mechanisms. By tracking the labeled carbon, chemists can deduce bond-breaking and bond-forming events, identify intermediates, and understand the flow of atoms within a reacting system.
Primary and Secondary Kinetic Isotope Effect Studies with Carbon-14
Kinetic Isotope Effects (KIEs) are a fundamental tool in mechanistic organic chemistry, providing information about the transition state of a reaction. slideshare.netprinceton.edu KIEs occur because isotopically substituted molecules react at different rates due to differences in their vibrational frequencies and zero-point energies. slideshare.netprinceton.edu
Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when a bond to the isotopically labeled atom is directly broken or formed in the rate-determining step of a reaction. slideshare.netlibretexts.org For carbon-14, a significant primary KIE (e.g., k12C/k14C > 1) indicates that the carbon atom's bond is undergoing a change in the slowest step of the reaction. utdallas.edu While hydrogen/deuterium KIEs are often larger due to the greater percentage mass change, carbon-14 KIEs, though smaller in magnitude, are crucial for understanding the involvement of carbon atoms in bond transformations. libretexts.orgmdpi.com For instance, in SN2 reactions, a large primary 14C KIE can be consistent with a methyl-transfer being largely rate-limiting. researchgate.net
Secondary Kinetic Isotope Effects (SKIEs): Secondary KIEs occur when the isotopic substitution is at a position adjacent to the bond being broken or formed, or when rehybridization is involved, but the bond to the labeled atom itself is not directly broken in the rate-determining step. slideshare.netlibretexts.orgresearchgate.net These effects are typically smaller than primary KIEs but can still provide valuable information about changes in hybridization or hyperconjugation in the transition state. libretexts.orgsnnu.edu.cn For heavy atoms like carbon, secondary KIEs are generally very small and often ignored, but in SN2 reactions, the tunneling contribution to carbon KIEs can be more significant. princeton.edumdpi.com
Table 1: Illustrative Kinetic Isotope Effect Values and Their Mechanistic Implications
| Isotope Substitution | Type of KIE | Typical kH/kD or k12C/k14C Range | Mechanistic Implication | Relevant Section |
| H/D (at breaking bond) | Primary | 1 to 7 or 8 libretexts.org | Bond to H/D broken in RDS | 6.1.1 |
| 12C/14C (at breaking bond) | Primary | 1.02 to 1.24 libretexts.orgutdallas.edu | Carbon bond broken in RDS | 6.1.1 |
| H/D (adjacent to breaking bond) | Secondary | Varies, can be normal or inverse | Rehybridization, hyperconjugation, or remote influence in TS princeton.edulibretexts.orgsnnu.edu.cn | 6.1.1 |
Elucidation of Carbon Skeleton Rearrangements and Bond Scission Events
The strategic placement of a 14C label in isopropanol allows for the precise tracking of carbon atoms during complex organic rearrangements and bond scission processes. By analyzing the distribution of the 14C label in the reaction products, researchers can map out the pathways of carbon atom migration and identify which bonds are broken and reformed. This is particularly useful in reactions involving carbocation intermediates, radical pathways, or concerted pericyclic reactions where the carbon skeleton undergoes significant structural changes. For example, if [2-14C] isopropanol were to undergo a rearrangement, the position of the 14C in the final product would reveal the extent and nature of the carbon skeleton reorganization.
Catalytic Oxidation and Reduction Studies
[2-14C] Isopropanol serves as an excellent probe molecule for studying catalytic oxidation and reduction reactions, particularly in heterogeneous and homogeneous catalytic systems. The labeled compound enables the investigation of reaction pathways, the identification of active sites, and the characterization of surface phenomena.
Investigation of Heterogeneous and Homogeneous Catalytic Systems
In heterogeneous catalysis, [2-14C] isopropanol can be used to study reactions on solid catalyst surfaces. For instance, the catalytic oxidation of isopropanol to acetone (B3395972) and hydrogen peroxide has been studied at high temperatures (350-450°C), where [2-14C] isopropanol could help elucidate the initial linear chain cycle and subsequent autocatalytic stages. researchgate.net Metal oxide catalysts, such as platinum-based catalysts on mullite, are used for the complete oxidation of isopropyl alcohol to CO2 and water, a process relevant for removing volatile organic compounds (VOCs). scielo.brscielo.br Studies using labeled isopropanol can help determine the number and nature (redox or acidic) of active surface sites. lehigh.edu
In homogeneous catalysis, where catalysts are in the same phase as the reactants, [2-14C] isopropanol can be employed to understand the mechanism of hydrogen transfer reactions. For example, in the reduction of ketones with Ru-TsDPEN in isopropanol, KIE studies support a concerted pathway for hydrogen transfer from isopropanol to the complex, forming a Ru hydride and acetone. snnu.edu.cn The use of [2-14C] isopropanol would allow for precise tracking of the carbon atom in the formation of acetone and other products.
Table 2: Catalytic Oxidation of Isopropanol over Platinum-Based Catalysts
| Catalyst System | T10 (°C) | T50 (°C) | T90 (°C) | Turnover Frequency at 120 °C (s⁻¹) | Reference |
| Pt/α-Al₂O₃ | ~100 | - | 350 | - | scielo.br |
| Pt/mullite(MC) | ~100 | - | 350 | Higher than Pt/mullite | scielo.br |
| Pt/mullite | ~100 | - | >350 (90% conv.) | 0.025 | scielo.br |
| Pt/SiO₂ | - | - | >500 (80% conv.) | - | scielo.br |
Note: T10, T50, T90 refer to temperatures at 10%, 50%, and 90% IPA conversions, respectively. scielo.br
Characterization of Adsorption and Desorption Processes on Catalyst Surfaces
The interaction of [2-14C] isopropanol with catalyst surfaces can be meticulously studied to characterize adsorption and desorption phenomena. When isopropanol adsorbs dissociatively on metal oxide surfaces, it can lead to the formation of acetone (on redox sites) or propene (on acidic sites). lehigh.edu By using the labeled compound, researchers can:
Determine the nature of active sites: The distribution of the 14C label in the products (acetone vs. propene) can directly indicate whether the reaction proceeds via redox or acidic sites on the catalyst surface. lehigh.edu
Quantify surface coverage and binding strength: The amount of adsorbed [2-14C] isopropanol can be measured, providing insights into the number of active sites and the strength of the adsorption. Techniques like temperature-programmed desorption (TPD) with [2-14C] isopropanol can reveal the decomposition temperatures of surface isopropoxide species, which is crucial for understanding the rate-determining step. lehigh.edu
Elucidate reaction intermediates: The labeled carbon can help identify and characterize surface intermediates formed during the catalytic cycle. For instance, the scission of the C-H bond on the α-carbon atom is often the rate-determining step in isopropanol reactions. lehigh.edu
Polymerization Kinetics and Mechanism Elucidation utilizing Labeled Monomers
While isopropanol is primarily known as a solvent or a reagent in organic reactions, its labeled form, [2-14C] isopropanol, can be instrumental in understanding polymerization processes, especially when it or a derivative acts as a monomer or is involved in chain transfer or initiation. Although isopropanol itself is not typically a monomer, it can be used as a solvent in polymerization reactions, and its interaction with the growing polymer chains can be studied. mdpi.comresearchgate.net
If [2-14C] isopropanol were to be incorporated into a polymer chain, either directly or through a derivative, the 14C label would allow for:
Tracing monomer incorporation: Quantifying the amount of labeled monomer incorporated into the polymer backbone.
Studying chain transfer mechanisms: If isopropanol acts as a chain transfer agent, the label can help determine the extent and mechanism of chain transfer reactions, where the radical is transferred from the growing polymer chain to the solvent molecule.
Investigating initiation pathways: If [2-14C] isopropanol is involved in the initiation step of a polymerization, the label can help confirm its role and the mechanism of radical generation.
Determining polymerization kinetics: By monitoring the disappearance of the labeled monomer or the appearance of the labeled polymer, kinetic parameters such as reaction rates and activation energies can be determined. For example, studies on acrylic acid polymerization in isopropanol, though not using labeled isopropanol, highlight how solvent choice impacts reaction rate constants and activation energy. mdpi.comresearchgate.net The use of a labeled solvent could provide further insights into solvent-monomer interactions and their influence on polymerization.
Advanced Methodological Considerations and Future Research Directions
Integration with High-Resolution Mass Spectrometry for Metabolite Identification and Quantification
The combination of [2-14C] isopropanol (B130326) tracer studies with high-resolution mass spectrometry (HRMS) represents a powerful approach for comprehensive metabolite identification and quantification. Mass spectrometry offers superior sensitivity and is readily integrated with metabolomics workflows, which aim to measure many metabolites simultaneously nih.govnih.gov. HRMS, in particular, provides exceptionally high resolution and a high degree of structural confirmation, making it a preferred technique in analytical and bioanalytical sciences researchgate.net.
While stable isotope tracers like carbon-13 (13C) are widely used to reveal pathway activities and can be differentiated by HRMS, the unique sensitivity of 14C detection offers distinct advantages, especially when combined with sophisticated MS techniques nih.govnih.gov. A notable methodology leverages the 12C/14C isotope ratio, measured by high-resolution electrospray ionization mass spectrometry (ESI-MS), for the precise quantification of metabolites, where the 14C-labeled compound acts as an internal standard. This approach corrects for variations in injection volume, sample preparation, MS intensity drift, and matrix effects nih.gov. Moreover, the highly sensitive 14C microtracer approach, when coupled with Accelerator Mass Spectrometry (AMS), enables the detection of minute quantities of 14C-labeled products. This is particularly beneficial for assessing metabolic fluxes without perturbing the pathway of interest by introducing large quantities of precursors, thereby opening opportunities to study pathways where only very small amounts of product are generated tno-pharma.com.
This integration allows researchers to track the intricate metabolic fate of [2-14C] isopropanol and its derivatives with high precision, providing detailed insights into biochemical transformations that might be otherwise undetectable.
Development of Microfluidic Systems for Miniaturized [2-14C] Tracer Assays
The advent of microfluidic systems offers significant advancements for miniaturizing [2-14C] tracer assays. Microfluidics involves manipulating microscopic fluid volumes in channels, leading to reduced sample consumption, faster reaction times, increased precision, and potential for automation micronit.com. For radiotracer studies, integrated bioassay systems that combine microfluidics with radiation detectors enable the precise delivery of radiopharmaceuticals to live cells, minimizing both radiation dose and sample volume nih.gov.
Innovations include on-chip radionuclide imaging by incorporating inorganic scintillator plates into microfluidic chips, which has been successfully demonstrated for studying radiotracer uptake dynamics in live adherent cells nih.gov. Furthermore, microfluidic devices are being developed for miniaturized quality control testing of radiopharmaceuticals. These systems can detect radioactivity within microchannels using sensitive, low-cost silicon photomultipliers, even through opaque chip materials researchgate.netresearchgate.net. The application of microfluidics extends to "organ-on-a-chip" technology, which utilizes similar microfluidic systems to mimic tissue and organ microenvironments. This platform is emerging as a valuable tool for radiobiology studies, allowing for a high level of integration and in vivo characterization, and potentially enabling the study of radionuclide kinetics with high temporal resolution nih.gov.
For [2-14C] isopropanol, these miniaturized systems facilitate more controlled and dynamic studies of its interactions within biological systems, reducing the required amount of radioactive material and enhancing experimental throughput.
Computational Modeling and Simulation for [2-14C] Tracer Data Prediction and Mechanistic Insights
Computational modeling and simulation are critical for interpreting and predicting data derived from [2-14C] tracer experiments, offering profound mechanistic insights into complex biological processes. Tracer kinetic models are mathematical frameworks designed to describe the time-varying distribution of radiopharmaceuticals within the body, enabling the assessment of specific organ function nagoya-u.ac.jpradiologykey.com. These models often assume first-order kinetics and steady-state conditions for the underlying biological processes radiologykey.comnih.gov.
In metabolic flux analysis (MFA), computational models are employed to integrate extensive tracer data, allowing for the quantitative assessment of fluxes at a systems level nih.govosti.govnih.govspringernature.com. Isotopic tracers, including 14C, are fundamental to MFA, as they enable researchers to track the distribution and fate of isotopes, thereby providing insights into the movement and metabolic transformation of biomolecules tno-pharma.comnih.gov. Kinetic analysis, a core component of this approach, provides more precise interpretations of imaging data by quantifying parameters such as tissue delivery, retention, and efflux of the tracer nih.gov.
For [2-14C] isopropanol, computational modeling can elucidate its precise metabolic pathways, quantify the rates of its conversion to various metabolites, and predict its distribution and accumulation within different biological compartments. This quantitative understanding moves beyond simple qualitative observations, offering a deeper mechanistic insight into the compound's biological activity and fate.
Innovations in Radioisotope Waste Management and Contamination Control in Academic Laboratories
The management of radioisotope waste and the control of contamination are paramount concerns in academic laboratories utilizing compounds like Isopropanol, [2-14C]. Waste containing 14C is generated in various forms, including refuse, liquid scintillation vials, absorbed aqueous and organic liquids, and biological waste iaea.org. Due to its relatively long half-life, high environmental residence time, and ease of assimilation into living matter, proper management of 14C waste is crucial to mitigate potential impacts on human health and the environment iaea.org.
Innovations in radioactive waste management include thermal treatment methods, such as vitrification, which immobilize radioactive waste, leading to reduced volume, enhanced passive safety, and superior long-term stability of the wasteform products sheffield.ac.uk. In academic settings, strict protocols are implemented to minimize radiation exposure and contamination. These include proper labeling of radioactive materials, consistent use of personal protective equipment (e.g., double gloves, lab coats), and working on absorbent materials bu.edu. Contamination surveys, often involving swipe tests with solvents like isopropanol, and the use of aerosol monitors, are routine practices to detect and quantify 14C contamination nsf.govosti.govresearchgate.net.
Waste minimization techniques are encouraged, such as using smaller scintillation vials and segregating waste based on radionuclide and half-life, allowing for decay-in-storage programs for shorter-lived isotopes iaea.orgucdavis.edu. Furthermore, clean laboratory environments, often equipped with high-efficiency particulate air (HEPA) filters, are employed to control airborne particulate contamination iaea.org. These measures collectively ensure the safe and responsible handling and disposal of [2-14C] isopropanol and other radioisotopes in research environments.
Emerging Research Areas for [2-14C] Isopropanol in Interdisciplinary Sciences
Isopropanol, [2-14C] holds promise for emerging research areas across various interdisciplinary sciences, extending beyond its traditional applications in metabolic studies. Radioactive tracers, in general, are indispensable tools in biomedical research for unraveling biological processes, understanding disease mechanisms, and developing therapeutic interventions rroij.com. Interdisciplinary collaborations, involving scientists, engineers, and clinicians, are actively accelerating the translation of radioactive tracer research from fundamental discovery to clinical applications rroij.com.
Beyond biomedical applications, radioisotope tracers are providing unique insights into environmental systems, such as elucidating water resource dynamics and tracing the fate of radionuclides in the environment sustainability-directory.com. In plant science, radioisotope imaging technology is employed to investigate element kinetics within living plants mdpi.com. In agriculture, tracer studies are utilized to assess soil nutrient availability, quantify nutrient uptake by crops, and monitor nutrient losses, offering approaches to improve nutrient use efficiency researchgate.net.
The integration of [2-14C] isopropanol with emerging platforms like organ-on-a-chip technology presents novel avenues for radiobiology studies, drug discovery, and toxicity assessments. These microfluidic-based systems can mimic human physiological conditions more accurately than traditional 2D cell cultures, potentially allowing for personalized estimations of biological responses to labeled compounds nih.gov. The carbon backbone of isopropanol, when labeled with 14C, could serve as a valuable precursor in synthetic biology for tracking the biosynthesis of complex molecules or in materials science for understanding the incorporation and degradation of carbon-containing components in novel materials. These interdisciplinary applications underscore the versatility and continued relevance of [2-14C] isopropanol in advancing scientific knowledge.
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic purity and chemical stability of [2-14C]-isopropanol in metabolic tracing experiments?
- Methodological Answer : Isotopic purity is validated using liquid scintillation counting (LSC) to quantify 14C activity and gas chromatography-mass spectrometry (GC-MS) to confirm chemical structure. Stability assessments involve monitoring degradation under experimental conditions (e.g., temperature, pH) over time. For reproducibility, document batch-specific activity (e.g., Bq/mmol) and storage conditions (e.g., inert atmosphere, −20°C) to prevent radiolytic decomposition .
Q. What experimental design frameworks (e.g., PICO, FINER) are suitable for studies using [2-14C]-isopropanol to trace metabolic pathways?
- Methodological Answer : Apply the PICO framework :
- Population : Specific cell lines or organisms (e.g., Mycobacterium marinum in lipid metabolism studies).
- Intervention : Administration of [2-14C]-isopropanol at defined concentrations.
- Comparison : Unlabeled isopropanol controls or alternative tracers (e.g., [1-14C]-pyruvate).
- Outcome : Quantification of 14C-labeled metabolites (e.g., CO2, acetyl-CoA) via autoradiography or LSC.
Use FINER criteria to evaluate feasibility, novelty, and relevance .
Q. How should researchers mitigate radiation exposure risks when handling [2-14C]-isopropanol?
- Methodological Answer : Follow ALARA principles (As Low As Reasonably Achievable):
- Use shielded containers and fume hoods for volatile compounds.
- Conduct regular contamination checks with wipe tests and Geiger-Müller counters.
- Train personnel in emergency protocols for spills or accidental exposure .
Advanced Research Questions
Q. How can discrepancies in 14C decay data from [2-14C]-isopropanol experiments be resolved across laboratories?
- Methodological Answer : Standardize reporting using guidelines from Stuiver & Polach (1977):
- Normalize counts to Modern Carbon Standard (e.g., 95% NBS oxalic acid).
- Correct for isotopic fractionation using δ13C values.
- Discrepancies may arise from quenching effects in LSC or contamination; validate with inter-lab calibration samples .
Q. What strategies optimize the use of [2-14C]-isopropanol in studying lipid acylation patterns in bacterial models?
- Methodological Answer : In Mycobacterium marinum studies:
- Culture bacteria with [2-14C]-isopropanol to trace acetate incorporation into lipoglycans.
- Extract lipids and analyze via 2D TLC/autoradiography.
- Compare mutant vs. wild-type strains to identify enzymatic roles (e.g., MMAR_2380 acyltransferase) .
Q. How can [2-14C]-isopropanol be integrated with omics techniques (e.g., metabolomics) to resolve conflicting pathway flux data?
- Methodological Answer : Combine tracer data with LC-MS metabolomics:
- Use 14C labeling to validate flux through the methylerythritol phosphate (MEP) pathway.
- Resolve contradictions by cross-referencing isotopic enrichment with transcriptomic profiles of pathway enzymes .
Q. What statistical approaches are recommended for interpreting low 14C signal-to-noise ratios in high-background experimental systems?
- Methodological Answer : Apply Bayesian hierarchical modeling to distinguish true signal from background. Use negative controls (e.g., heat-killed samples) to establish noise thresholds. Replicate experiments (n ≥ 3) to improve confidence intervals .
Methodological Best Practices
Q. How to ensure reproducibility of [2-14C]-isopropanol protocols in microbial metabolism studies?
- Methodological Answer :
- Document all steps in supplemental materials, including reagent purity (e.g., ≥98% by HPLC), centrifugation parameters (e.g., 12,000 ×g for 15 min), and incubation times.
- Use response surface methodology (RSM) to optimize variables like isopropanol-to-solution ratios .
Q. What validation criteria confirm the specificity of 14C labeling in target metabolites?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
